N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide
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Overview
Description
This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . It also contains a thieno[2,3-b]pyridine moiety, which is a fused ring system containing a thiophene and a pyridine.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thieno[2,3-b]pyridine rings, along with the carbonyl and benzenesulfonohydrazide groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl and benzenesulfonohydrazide groups might enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Molecular Docking
Novel compounds, including pyridine, thiophene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, were synthesized. These compounds were evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. Some derivatives exhibited higher antiproliferative activity compared to doxorubicin, a standard cancer drug. Molecular docking studies were conducted to assess the binding mode of these sulfonamides with carbonic anhydrase IX, a target associated with certain cancer types (Bashandy et al., 2014).
Antimicrobial and Antioxidant Activities
A series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential in therapeutic applications beyond antiproliferative effects (Flefel et al., 2018).
Environmental and Sensing Applications
Selective Discrimination of Thiophenols
A reaction-based fluorescent probe was designed for the discrimination of thiophenols over aliphatic thiols, demonstrating high selectivity and sensitivity. This has significant implications in environmental and biological sciences for the detection of toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).
Antitumor and Antibacterial Agents
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized. These compounds were evaluated for their in vitro activity against liver, colon, and lung cancer cell lines, showing higher activity than doxorubicin in some cases. They were also screened for antibacterial activity, indicating their dual potential as antitumor and antibacterial agents (Hafez et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been shown to have a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Future Directions
Properties
IUPAC Name |
N'-(benzenesulfonyl)-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-13-12-14(2)21-20-16(13)17(24-10-6-7-11-24)18(28-20)19(25)22-23-29(26,27)15-8-4-3-5-9-15/h3-12,23H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVVYWRGYFRTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=CC=C3)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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